molecular formula C14H22N2O2 B7874123 tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate

tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate

Cat. No.: B7874123
M. Wt: 250.34 g/mol
InChI Key: FXWZLSMMROZOGP-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is a derivative of benzylamine and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including the following:

  • Boc Protection of Amines: : The starting material, 4-aminomethylbenzylamine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an organic solvent like dichloromethane (DCM).

  • Methyl Esterification: : The Boc-protected amine is then treated with methyl chloroformate (MCF) in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the following steps:

  • Preparation of Starting Materials: : The starting materials are prepared and purified to ensure high purity.

  • Reaction Setup: : The reaction mixture is prepared in a continuous flow reactor with precise control over temperature, pressure, and reaction time.

  • Product Isolation: : The product is isolated using standard purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce the nitro group to an amine.

  • Substitution: : Substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reagents include iron powder (Fe) and hydrochloric acid (HCl).

  • Substitution: : Common reagents include trifluoroacetic acid (TFA) and other strong acids.

Major Products Formed

  • Oxidation: : Nitrobenzylamine derivatives.

  • Reduction: : Aminobenzylamine derivatives.

  • Substitution: : Various functionalized benzylamine derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility and stability. Some of its applications include:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It serves as a building block for the synthesis of biologically active compounds.

  • Medicine: : It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.

  • Industry: : It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

This compound is similar to other Boc-protected amines, such as tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate. it is unique due to its phenyl ring, which provides different chemical properties and reactivity compared to compounds with other ring structures.

List of Similar Compounds

  • Tert-butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

  • 4-(Boc-amino)benzylamine

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)phenyl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,9-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWZLSMMROZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-91-7
Record name Carbamic acid, [[4-(aminomethyl)phenyl]methyl]methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191871-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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